Benzothiazole, 2-(2-nitrophenyl)-
Description
Significance of Benzothiazole (B30560) Heterocycles in Organic Chemistry
Benzothiazole is a bicyclic heterocyclic compound, consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring. nih.gov This aromatic structure is a cornerstone in organic synthesis and medicinal chemistry due to its versatile reactivity and the wide range of biological activities exhibited by its derivatives. researchgate.netmdpi.com The presence of nitrogen and sulfur heteroatoms imparts unique electronic properties and the capacity for diverse chemical modifications, making the benzothiazole scaffold a "privileged structure" in drug discovery. nih.gov
The significance of benzothiazoles is underscored by their presence in a variety of pharmacologically active agents with demonstrated antimicrobial, anticonvulsant, antioxidant, and antiproliferative effects. mdpi.com The reactivity of the benzothiazole core, particularly at the 2-position, allows for the introduction of various substituents, leading to a vast chemical space for the exploration of structure-activity relationships. mdpi.com
Overview of Research Trajectories for 2-Substituted Benzothiazoles
Research into 2-substituted benzothiazoles is a dynamic and rapidly evolving area. A primary focus has been the development of efficient and environmentally benign synthetic methodologies. organic-chemistry.org Traditional methods often involve the condensation of 2-aminothiophenol (B119425) with carboxylic acids, aldehydes, or their derivatives. mdpi.com Modern approaches, however, increasingly utilize metal catalysts, microwave irradiation, and green solvents to improve yields, reduce reaction times, and simplify purification processes. researchgate.net
The diverse applications of 2-substituted benzothiazoles drive much of this synthetic innovation. Beyond their well-documented roles in medicinal chemistry, these compounds are investigated for their use as fluorescent probes, photosensitizers, and optically active materials. nih.gov The nature of the substituent at the 2-position profoundly influences the molecule's photophysical and biological properties, a principle that researchers actively exploit to design compounds with tailored functions. nih.gov For instance, the introduction of specific aryl groups can lead to compounds with significant potential as anticancer agents or specialized dyes. researchgate.net
Academic Context of Benzothiazole, 2-(2-nitrophenyl)- and Related Structures
Benzothiazole, 2-(2-nitrophenyl)- (Chemical Formula: C₁₃H₈N₂O₂S) is a specific 2-substituted benzothiazole that holds particular importance as a synthetic intermediate. nih.govnih.gov Its structure features a 2-nitrophenyl group attached to the carbon atom between the nitrogen and sulfur of the benzothiazole ring system.
The primary academic interest in this compound lies in its role as a precursor for the synthesis of 2-(2'-aminophenyl)benzothiazole . nih.gov The nitro group of Benzothiazole, 2-(2-nitrophenyl)- can be readily reduced to an amino group using various reducing agents. nih.gov The resulting amine, 2-(2'-aminophenyl)benzothiazole, is a highly valuable building block in its own right, serving as a ligand in coordination chemistry and as a core component for fluorescent sensors and materials with unique photophysical properties, such as Excited State Intramolecular Proton Transfer (ESIPT). nih.gov
The synthesis of Benzothiazole, 2-(2-nitrophenyl)- is itself a subject of research, with methods developed to ensure high-yield production. One notable method involves the condensation of 2-aminobenzenethiol with 2-nitrobenzaldehyde (B1664092), utilizing baker's yeast as a biocatalyst in dichloromethane. This process has been reported to achieve a 94% yield. nih.gov
The structural characteristics of Benzothiazole, 2-(2-nitrophenyl)- have been precisely determined through X-ray crystallography. The benzothiazole system is essentially planar, while the 2-nitrophenyl ring is significantly twisted out of this plane. nih.gov This steric arrangement, along with the strong electron-withdrawing nature of the nitro group, dictates the reactivity and properties of the molecule. nih.govnih.gov
Physicochemical Properties of Benzothiazole, 2-(2-nitrophenyl)-
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 256.28 g/mol | PubChem nih.gov |
| Molecular Formula | C₁₃H₈N₂O₂S | PubChem nih.gov |
| XLogP3 | 4.1 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |
| Rotatable Bond Count | 1 | PubChem nih.gov |
| Topological Polar Surface Area | 87 Ų | PubChem nih.gov |
Crystallographic Data for Benzothiazole, 2-(2-nitrophenyl)-
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | Acta Crystallographica Section E nih.gov |
| Space Group | P2₁/c | Acta Crystallographica Section E nih.gov |
| a (Å) | 7.6092 (2) | Acta Crystallographica Section E nih.gov |
| b (Å) | 12.7854 (3) | Acta Crystallographica Section E nih.gov |
| c (Å) | 11.9938 (3) | Acta Crystallographica Section E nih.gov |
| β (°) | 90.556 (2) | Acta Crystallographica Section E nih.gov |
| Volume (ų) | 1166.78 (5) | Acta Crystallographica Section E nih.gov |
| Dihedral Angle (Benzothiazole/Benzene Ring) | 48.3 (1)° | Acta Crystallographica Section E nih.gov |
| Dihedral Angle (Nitro Group/Benzene Ring) | 52.0 (1)° | Acta Crystallographica Section E nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
6269-45-0 |
|---|---|
Molecular Formula |
C13H8N2O2S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
2-(2-nitrophenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H8N2O2S/c16-15(17)11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)18-13/h1-8H |
InChI Key |
SFJCNIFMWRMVCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Benzothiazole, 2 2 Nitrophenyl and Its Derivatives
Traditional Synthetic Routes to 2-Arylbenzothiazoles
The classical and most widely employed methods for the synthesis of the 2-arylbenzothiazole scaffold can be broadly categorized into two primary strategies: the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds and the cyclization of pre-formed thiobenzanilides.
Condensation Reactions Involving 2-Aminothiophenol Precursors
The direct condensation of 2-aminothiophenol with a suitable electrophile is a cornerstone of benzothiazole (B30560) synthesis. This approach is valued for its atom economy and often straightforward reaction conditions.
The reaction between 2-aminothiophenol and aldehydes or ketones is a common and efficient method for synthesizing 2-substituted benzothiazoles. nih.gov This condensation typically proceeds through the formation of a benzothiazoline (B1199338) intermediate, which is subsequently oxidized to the aromatic benzothiazole. nih.gov A variety of catalysts and reaction conditions have been developed to promote this transformation, including the use of green solvents like glycerol, which can facilitate the reaction at ambient temperature without the need for a catalyst. nih.gov
For instance, the synthesis of various 2-arylbenzothiazoles has been achieved by reacting 2-aminothiophenols with aromatic aldehydes. nih.gov In a catalyst-free approach, the reaction of 2-aminothiophenol and an aryl aldehyde in an air/DMSO oxidant system provides the desired 2-arylbenzothiazole in good to excellent yields. organic-chemistry.org This method is operationally simple and tolerates a wide array of functional groups. organic-chemistry.org
| Aldehyde/Ketone | Catalyst/Conditions | Product | Yield (%) | Reference |
| Aromatic Aldehydes | Glycerol, room temperature | 2-Arylbenzothiazoles | Not specified | nih.gov |
| Aryl Aldehydes | Air/DMSO, 60°C | 2-Arylbenzothiazoles | 71-96 | organic-chemistry.org |
| Aliphatic Aldehydes | Molecular sieves 4Å, then PCC/silica gel | 2-Alkylbenzothiazoles | Not specified | nih.gov |
| β-Diketones | p-Toluene sulfonic acid (TsOH·H2O), solvent-free, room temperature | 2-Substituted benzothiazoles | >99 | organic-chemistry.org |
This table presents a selection of reaction conditions for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes or ketones.
Carboxylic acids and their derivatives, such as acyl chlorides and esters, are also widely used as precursors for the synthesis of 2-arylbenzothiazoles via condensation with 2-aminothiophenol. nih.gov These reactions often require a catalyst and/or high temperatures to facilitate the dehydration and cyclization process. Polyphosphoric acid (PPA) is a classical reagent for this transformation, acting as both a catalyst and a dehydrating agent.
Microwave irradiation has been employed to accelerate the condensation of 2-aminothiophenol with carboxylic acids, providing an efficient and rapid synthesis of 2-substituted benzothiazoles. researchgate.net Furthermore, the use of a basic heterogeneous catalyst like KF·Al2O3 allows for the reaction of 2-aminothiophenol with acid chlorides or anhydrides to proceed under mild conditions with high yields. nih.gov
| Carboxylic Acid Derivative | Catalyst/Conditions | Product | Yield (%) | Reference |
| Carboxylic Acids | Microwave irradiation | 2-Substituted benzothiazoles | Good to moderate | researchgate.net |
| Acid Chlorides/Anhydrides | KF·Al2O3 | 2-Substituted benzothiazoles | High | nih.gov |
| β-Oxodithioesters | p-Toluenesulfonic acid (PTSA) and CuI, acetonitrile, 80°C | 2-Substituted benzothiazoles | Good to excellent | researchgate.net |
This table summarizes various conditions for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and carboxylic acid derivatives.
Cyclization of Thiobenzanilides
An alternative and powerful strategy for the synthesis of 2-arylbenzothiazoles involves the intramolecular cyclization of thiobenzanilides (or N-arylthioamides). This method is particularly useful when the required substituted 2-aminothiophenols are unstable or difficult to access.
The Jacobson synthesis is a classical method for the preparation of benzothiazoles, which involves the oxidative cyclization of thiobenzanilides using potassium ferricyanide (B76249) in an alkaline medium. conicet.gov.arresearchgate.net This method relies on the generation of a radical intermediate that undergoes intramolecular cyclization. indexcopernicus.com While effective, the original Jacobson conditions can sometimes lead to mixtures of regioisomers, especially with substituted thiobenzanilides. nih.gov To address this, modifications to the Jacobson cyclization have been developed. nih.gov For example, manganese triacetate has been introduced as an alternative oxidizing agent to potassium ferricyanide for the radical cyclization of substituted thioformanilides, sometimes accelerated by microwave irradiation. indexcopernicus.com
Beyond the classical Jacobson conditions, a variety of other intramolecular cyclization methods for thiobenzanilides have been developed. These often involve the use of transition metal catalysts or photochemical activation. For instance, copper-catalyzed intramolecular C-S bond formation from N-(2-chlorophenyl)benzothioamides provides an efficient route to 2-arylbenzothiazoles. researchgate.netindexcopernicus.com
Photochemical cyclization of thioformanilides, induced by sensitizers like chloranil, offers another pathway to 2-substituted benzothiazoles. conicet.gov.ar This reaction proceeds via a hydrogen atom abstraction from the thiobenzamide (B147508) by the excited sensitizer. conicet.gov.ar Visible light-driven, intramolecular C-S bond formation of thioamide derivatives in the presence of TEMPO (2,2,6,6-tetramethylpiperidine N-oxide) has also been reported as an efficient method that avoids the need for a photoredox or transition-metal catalyst. mdpi.com
| Thiobenzanilide (B1581041) Precursor | Cyclization Method | Product | Reference |
| Thiobenzanilides | Potassium ferricyanide (Jacobsen) | 2-Arylbenzothiazoles | conicet.gov.arresearchgate.net |
| Substituted Thioformanilides | Manganese triacetate, microwave | 2-Substituted benzothiazoles | indexcopernicus.com |
| N-(2-chlorophenyl)benzothioamides | Copper catalyst | 2-Arylbenzothiazoles | researchgate.netindexcopernicus.com |
| Thioformanilides | Chloranil, irradiation | 2-Substituted benzothiazoles | conicet.gov.ar |
| Thioamide derivatives | Visible light, TEMPO | Benzothiazoles | mdpi.com |
This table highlights different intramolecular cyclization strategies for the synthesis of benzothiazoles from thiobenzanilide precursors.
Modern and Green Chemistry Approaches
One-Pot Synthetic Strategies
One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of reduced work-up procedures, solvent usage, and time. A notable one-pot procedure allows for the scalable production of 2-alkyl-substituted benzothiazoles from bis-(2-nitrophenyl)-disulfides. chemrxiv.orgchemrxiv.orgresearchgate.net This method is lauded for its simplicity, cost-effectiveness, and use of relatively non-toxic and stable starting materials. chemrxiv.org The process involves the reduction of the disulfide to form 2-aminothiophenol intermediates, which then undergo heterocyclization with an activated acid derivative to yield the final benzothiazole product. chemrxiv.org High yields, ranging from 78-90%, have been reported for this scalable procedure. chemrxiv.org
Another efficient one-pot strategy involves the reaction of 2-aminobenzenethiol with aryl methyl ketones under metal-free conditions. nih.gov This method proceeds through a sequence of condensation, Michael addition, and oxidative dehydrogenation to afford 2-acylbenzothiazoles. nih.gov
Catalytic Methodologies
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed under milder conditions with higher selectivity and efficiency. The synthesis of 2-(2-nitrophenyl)benzothiazole and its derivatives has benefited from a variety of catalytic systems.
The development of transition metal-free synthetic routes is a key aspect of green chemistry, as it avoids the use of often toxic and expensive heavy metals. A significant transition-metal-free approach involves the visible-light-induced cyclization of ortho-halothiobenzanilides. researchgate.net This photocyclization demonstrates high efficiency and selectivity for producing 2-aryl and 2-alkyl benzothiazoles. researchgate.net Another metal-free method utilizes iodine to promote the condensation of 2-aminothiophenol with aldehydes, providing 2-substituted benzothiazoles in good yields. organic-chemistry.org Furthermore, a catalyst-free reaction between 2-aminothiophenol and aryl aldehydes in an air/DMSO oxidant system has been reported to be operationally simple and tolerant of a wide range of functional groups. organic-chemistry.org The reaction of 2-nitrophenyl azide (B81097) with 2-(benzo[d]thiazol-2-yl)acetonitrile to form a triazole derivative has been optimized using triethylamine (B128534) as a base in DMF, showcasing a metal-free catalytic system. mdpi.com
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| o-halothiobenzanilides | Visible light | 2-aryl/alkyl benzothiazoles | High | researchgate.net |
| 2-aminothiophenol, aldehydes | Iodine/DMF | 2-substituted benzothiazoles | Good | organic-chemistry.org |
| 2-aminothiophenol, aryl aldehydes | Air/DMSO | 2-arylbenzothiazoles | Good to Excellent | organic-chemistry.org |
| 2-nitrophenyl azide, 2-(benzo[d]thiazol-2-yl)acetonitrile | Triethylamine/DMF | 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine | Good | mdpi.com |
| N-(2-vinylphenyl)amides, trifluoromethylsulfinate | 9,10-Phenanthrenedione/Visible light | Trifluoromethylated benzoxazines | Good to Excellent | rsc.org |
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. ijpbs.comscielo.brnih.govmdpi.com This technique has been successfully applied to the synthesis of various benzothiazole derivatives. ijpbs.comscielo.brnih.govmdpi.com For instance, the condensation of 2-aminothiophenols with chloroacetyl chloride in acetic acid under microwave irradiation for just 10 minutes affords 2-chloromethyl-benzothiazole in high yield. nih.gov Another example is the one-pot synthesis of benzothiazole and benzoxazole (B165842) libraries, which has been achieved through microwave assistance, highlighting its utility in generating compound libraries for screening purposes. indexcopernicus.com The synthesis of hydroxy phenyl benzothiazoles from 2-aminothiophenol and hydroxy aromatic aldehydes has also been efficiently carried out using microwave irradiation. scielo.br
| Reactants | Conditions | Product | Reaction Time | Reference |
| 2-aminothiophenols, chloroacetyl chloride | Acetic acid, Microwave | 2-chloromethyl-benzothiazole | 10 min | nih.gov |
| 2-aminothiophenol, hydroxy aromatic aldehydes | Ethanol (B145695), Microwave | Hydroxy phenyl benzothiazoles | - | scielo.br |
| 2-aminobenzothiazole (B30445) derivatives | Various reagents, Microwave | Novel benzothiazole derivatives | 3 min | ijpbs.com |
| 2-aminothiophenol, aldehydes | Microwave irradiation | Benzothiazole derivatives | Shortened | indexcopernicus.com |
Visible-light photocatalysis represents a green and sustainable approach to organic synthesis, harnessing the energy of light to drive chemical transformations. A visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes has been developed, which proceeds without the need for transition-metal catalysts or other additives. researchgate.net This method is believed to proceed via a radical reaction pathway involving diaryldisulfide intermediates. researchgate.net Another innovative approach utilizes riboflavin (B1680620) (vitamin B2) as a natural and inexpensive photosensitizer for the cyclization of thiobenzanilides to benzothiazoles under visible light irradiation. researchgate.net
Polyphosphoric acid (PPA) is a versatile and powerful dehydrating agent that has been widely used in various organic reactions, including the synthesis of heterocyclic compounds. researchgate.net A classical and effective method for synthesizing 2-aryl benzothiazoles involves the condensation of 2-aminothiophenol with substituted benzoic acids in the presence of PPA at elevated temperatures. For example, refluxing equimolar quantities of 2-aminothiophenol and a substituted benzoic acid in PPA at 220°C for 4 hours yields the corresponding 2-aryl benzothiazole. PPA's ability to facilitate cyclization reactions makes it a valuable reagent in the synthesis of various fused heterocyclic systems. researchgate.net
Solid-Phase Organic Synthesis Techniques
Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the combinatorial synthesis of benzothiazole libraries, facilitating the rapid generation of diverse derivatives for biological screening. This methodology has been successfully employed for the synthesis of 2-(substituted-phenyl)benzothiazoles. nih.gov
One notable approach utilizes a trityl-based resin for the solid-phase synthesis. nih.gov This technique allows for the generation of benzothiazole derivatives with various substitutions on the 2-phenyl ring. The general strategy involves the immobilization of a precursor onto the solid support, followed by the chemical transformations necessary to construct the benzothiazole ring system, and finally, cleavage from the resin to yield the desired product. This method has proven effective for producing a range of 2-(substituted-phenyl)benzothiazoles in quantities suitable for biological evaluation, typically in the milligram scale with yields varying from 7% to 96%. nih.gov
The development of efficient solid-phase synthesis (SPS) methods is of significant interest for creating 2-benzothiazolyl (BTH) and 2-(aminophenyl)benzothiazolyl (AP-BTH) modified amino acids and peptides. mdpi.com While many traditional solution-phase syntheses of benzothiazoles involve conditions incompatible with SPS, such as high temperatures or the use of strong acids like polyphosphoric acid, solid-phase methods offer a more controlled and simplified route to these complex molecules. mdpi.com The synthesis of the 2-(aminophenyl)benzothiazole scaffold, a derivative of the title compound, is often achieved through the cyclization of nitro-substituted thiobenzanilides followed by the reduction of the nitro group. mdpi.com
Table 1: Solid-Phase Synthesis of 2-(Substituted-phenyl)benzothiazoles
| Resin Type | General Approach | Scale | Yield Range | Key Feature |
|---|---|---|---|---|
| Trityl Resin | Combinatorial method for 2-(substituted-phenyl)benzothiazoles. nih.gov | ~30 mg | 7-96% | Enables rapid synthesis of a library of derivatives for screening. nih.gov |
Synthesis of Key Intermediates
Reduction of Nitro-Containing Precursors to Amino Derivatives
A common and vital transformation in the synthesis of derivatives of the title compound is the reduction of the nitro group to an amine. The synthesis of 2-(2'-aminophenyl)benzothiazole is frequently accomplished through a two-step sequence that begins with the formation of 2-(2'-nitrophenyl)benzothiazole, which is then reduced. nih.gov This sequential strategy is a straightforward and widely used method in organic chemistry. nih.gov
Various reducing agents can be employed for this conversion. The choice of reagent can be influenced by the presence of other functional groups in the molecule, a concept known as chemoselectivity. youtube.com For instance, stannous chloride (tin(II) chloride) is noted for its ability to selectively reduce nitro groups without affecting other reducible functionalities. youtube.com Other common reducing systems include iron or zinc metal in the presence of hydrochloric acid, catalytic hydrogenation (H₂ and a metal catalyst like palladium, platinum, or nickel), and strong reducing agents like lithium aluminum hydride. nih.govyoutube.com
Table 2: Common Reducing Agents for Nitro Group to Amine Conversion
| Reagent(s) | Notes |
|---|---|
| SnCl₂ (Stannous chloride) | Chemoselective; tends to only reduce nitro groups. youtube.com |
| Fe / HCl | Common and effective reducing system. nih.gov |
| Zn / HCl | Another common metal/acid reducing system. youtube.com |
| H₂ / Pd, Pt, or Ni | Catalytic hydrogenation; widely used reduction method. youtube.com |
| LiAlH₄ (Lithium aluminum hydride) | A very strong, non-selective reducing agent. youtube.com |
Precursors for 2-(2-nitrophenyl)benzothiazole Formation
The primary precursors required for the synthesis of 2-(2-nitrophenyl)benzothiazole are 2-aminothiophenol and 2-nitrobenzaldehyde (B1664092). The condensation of these two molecules is a standard method for forming the 2-substituted benzothiazole core. tandfonline.comorganic-chemistry.org
Synthesis of 2-Aminothiophenol
2-Aminothiophenol, an organosulfur compound with the formula C₆H₄(SH)(NH₂), is a colorless oily solid that serves as a fundamental building block for benzothiazoles. wikipedia.org Several synthetic routes have been developed for its preparation:
From Aniline (B41778): A two-step process starting with the reaction of aniline and carbon disulfide, followed by the hydrolysis of the resulting mercaptobenzothiazole. wikipedia.org
From 2-Nitrobenzenesulfonyl Chloride: Reduction using zinc can yield 2-aminothiophenol. wikipedia.org
From Di-(o-nitrophenyl) Disulfide: Reduction of the disulfide with zinc dust in glacial acetic acid is a common laboratory method. prepchem.comijpsonline.com
From 2-Chloronitrobenzene: Various schemes starting from this cheaper raw material have been explored, often involving the formation of di-(2-nitrophenyl)-disulphide as an intermediate. ijpsonline.com
Table 3: Selected Synthetic Routes to 2-Aminothiophenol
| Starting Material | Key Reagents/Steps | Reference |
|---|---|---|
| Aniline | 1. Carbon disulfide; 2. Hydrolysis | wikipedia.org |
| 2-Nitrobenzenesulfonyl Chloride | Zinc reduction | wikipedia.org |
| Di-(o-nitrophenyl) disulfide | Zinc dust, Glacial acetic acid | prepchem.com |
| 2-Chloronitrobenzene | Na₂S₂ to form disulfide, then reduction | ijpsonline.com |
Synthesis of 2-Nitrobenzaldehyde
2-Nitrobenzaldehyde (O₂NC₆H₄CHO) is the other key precursor. wikipedia.org Direct nitration of benzaldehyde (B42025) predominantly yields the meta-isomer (3-nitrobenzaldehyde), making indirect routes necessary for efficient synthesis of the ortho-isomer. wikipedia.org
Key synthetic approaches include:
From 2-Nitrotoluene (B74249): This is a common and cost-effective starting material. One method involves condensation with diethyl oxalate (B1200264) in the presence of sodium ethoxide, followed by oxidative cleavage. chem-soc.siprepchem.com Another approach is the halogenation of 2-nitrotoluene to a 2-nitrobenzyl halide, followed by oxidation. wikipedia.org
From 2-Nitrophenylpyruvic Acid: An alkali metal salt of 2-nitrophenylpyruvic acid can be treated with an alkali metal hypochlorite, followed by hydrolysis to give 2-nitrobenzaldehyde. justia.com
From 2-Nitrostyrene or 2-Nitrocinnamic Acid: These routes involve the nitration of styrene (B11656) or cinnamic acid, followed by subsequent chemical transformations and oxidation of the vinyl group to the aldehyde. wikipedia.org
Table 4: Selected Synthetic Routes to 2-Nitrobenzaldehyde
| Starting Material | Key Reagents/Steps | Reference |
|---|---|---|
| 2-Nitrotoluene | Diethyl oxalate, Sodium ethoxide, then oxidation | chem-soc.siprepchem.com |
| 2-Nitrotoluene | Halogenation, then oxidation with DMSO | wikipedia.org |
| 2-Nitrophenylpyruvic acid | Alkali metal hypochlorite, then hydrolysis | justia.com |
| Cinnamic acid | Nitration, then oxidation and decarboxylation | wikipedia.org |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. For "Benzothiazole, 2-(2-nitrophenyl)-", ¹H and ¹³C NMR provide critical data on the hydrogen and carbon frameworks, respectively.
While specific experimental spectra for "Benzothiazole, 2-(2-nitrophenyl)-" are not widely published, analysis of closely related structures, such as the 3-nitro isomer and benzoxazole (B165842) analogues, allows for the prediction of expected spectral patterns. The substitution pattern of the two aromatic rings—the benzothiazole (B30560) system and the 2-nitrophenyl group—results in a distinct set of signals for each proton and carbon atom.
Proton (¹H) NMR Spectroscopic Analysis
In a typical ¹H NMR spectrum of this compound, the signals would be distributed in the aromatic region, generally between 7.0 and 9.0 ppm. The protons on the benzothiazole ring system and the 2-nitrophenyl ring would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons. The steric hindrance caused by the ortho-nitro group forces the two ring systems to be non-planar, which significantly influences the chemical environment of the protons. nih.gov
Table 1: Predicted ¹H NMR Data for Benzothiazole, 2-(2-nitrophenyl)-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Benzothiazole Ring Protons | 7.40 - 8.20 | Multiplet (m) |
| 2-Nitrophenyl Ring Protons | 7.70 - 8.40 | Multiplet (m) |
Note: This table is predictive and based on the analysis of analogous structures. Actual experimental values may vary.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum for "Benzothiazole, 2-(2-nitrophenyl)-" would show 13 distinct signals, corresponding to each unique carbon atom, unless there is accidental signal overlap. The carbon atom attached to the nitro group and the C2 carbon of the benzothiazole ring are expected to be significantly deshielded, appearing at a lower field (higher ppm value).
Table 2: Predicted ¹³C NMR Data for Benzothiazole, 2-(2-nitrophenyl)-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=N (Benzothiazole C2) | 160 - 170 |
| Aromatic Carbons | 120 - 155 |
Note: This table is predictive and based on the analysis of analogous structures. Actual experimental values may vary.
Two-Dimensional NMR Experiments for Complex Structures
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons on the same ring system, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom. To date, specific 2D NMR experimental data for this compound is not available in public literature.
Vibrational Spectroscopy Applications
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of "Benzothiazole, 2-(2-nitrophenyl)-" would be characterized by several key absorption bands. The most prominent would be the strong, asymmetric and symmetric stretching vibrations of the nitro group (NO₂). Other significant peaks would include the C=N stretching of the thiazole (B1198619) ring, C=C stretching vibrations from the aromatic rings, and C-H stretching and bending modes.
Table 3: Characteristic FT-IR Absorption Bands for Benzothiazole, 2-(2-nitrophenyl)-
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1550 |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1360 |
| Imine (C=N) | Stretch | 1600 - 1630 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
Note: This table is predictive and based on established correlation charts and data from similar compounds.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. The electron ionization (EI) mass spectrum of "Benzothiazole, 2-(2-nitrophenyl)-" would show a molecular ion peak [M]⁺ corresponding to its molecular weight (256.28 g/mol ). nih.gov
The fragmentation pattern would likely be dominated by the loss of the nitro group (NO₂) to give a significant fragment ion at m/z 210. Subsequent fragmentation of the benzothiazole ring system would lead to other characteristic ions.
Table 4: Expected Mass Spectrometry Data for Benzothiazole, 2-(2-nitrophenyl)-
| Ion | m/z (mass-to-charge ratio) | Identity |
|---|---|---|
| [M]⁺ | 256 | Molecular Ion |
| [M - NO₂]⁺ | 210 | Loss of nitro group |
Note: This table is predictive. Actual fragmentation patterns can be complex and depend on the ionization method.
Electronic Spectroscopy for Photophysical Property Investigation
Electronic spectroscopy is a vital tool for exploring the excited-state properties of molecules. By absorbing light, electrons are promoted to higher energy orbitals, and the characteristics of this absorption provide insight into the molecule's electronic structure.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. For aromatic and heterocyclic compounds like 2-(2-nitrophenyl)benzothiazole, the UV-Vis spectrum is typically characterized by absorption bands arising from π-π* and n-π* transitions.
While specific spectral data for 2-(2-nitrophenyl)benzothiazole is not extensively detailed in the reviewed literature, the photophysical properties of related benzothiazole derivatives offer valuable insights. For instance, studies on other benzothiazole-based molecules reveal characteristic absorption patterns. A novel fluorescent benzothiazole derivative, 6-((2-(benzothiazol-2-yl)phenyl)carbamoyl)picolinoyl chloride (BTPCP), was found to exhibit two distinct absorption bands. researchgate.net The band at a lower wavelength (324 nm) is attributed to π-π* transitions within the aromatic core, while the band at a longer wavelength (382 nm) is assigned to n-π* transitions involving the nonbonding electrons on the nitrogen and sulfur atoms of the benzothiazole moiety and the nitrogen of the pyridine (B92270) ring. researchgate.net
These findings suggest that the UV-Vis spectrum of 2-(2-nitrophenyl)benzothiazole would similarly display complex absorption bands. The spectrum would be a composite of the electronic transitions originating from the benzothiazole system and the nitrophenyl group. The π-π* transitions are expected from the conjugated aromatic systems, while n-π* transitions would involve the lone pair electrons on the sulfur and nitrogen atoms of the benzothiazole ring and the oxygen atoms of the nitro group. The precise wavelengths and intensities of these absorptions are sensitive to the molecular environment and solvent polarity.
| Transition Type | Description | Typical Wavelength Region for Related Compounds |
| π → π | Electronic transition from a π bonding orbital to a π antibonding orbital. | Associated with the conjugated aromatic systems of the benzothiazole and nitrophenyl rings. Observed at 324 nm in a related derivative. researchgate.net |
| n → π | Electronic transition from a non-bonding orbital to a π antibonding orbital. | Involves lone pair electrons on heteroatoms (S, N, O). Observed at 382 nm in a related derivative. researchgate.net |
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.
Single crystal X-ray diffraction analysis of 2-(2-nitrophenyl)-1,3-benzothiazole has provided a detailed picture of its molecular structure and packing in the solid state. nih.gov The analysis reveals that the molecule is not planar. The benzothiazole moiety itself is nearly planar, but the attached 2-nitrophenyl ring is significantly twisted out of this plane. nih.gov
In the crystal structure, the benzothiazole system has a maximum deviation from planarity of -0.012 Å for the sulfur atom. nih.gov The phenyl ring is oriented at a dihedral angle of 48.3° with respect to the benzothiazole plane. nih.gov Furthermore, the nitro group is substantially twisted from the plane of its attached benzene (B151609) ring, with a dihedral angle of 52.0°. nih.gov This non-planar conformation is likely a result of steric hindrance between the two aromatic systems. The crystal packing is stabilized by intermolecular C-H···O hydrogen bonds, which form zigzag chains running through the crystal lattice. nih.gov
The key crystallographic data for 2-(2-nitrophenyl)benzothiazole are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₃H₈N₂O₂S |
| Molecular Weight | 256.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a | 7.6092 (2) Å |
| b | 12.7854 (3) Å |
| c | 11.9938 (3) Å |
| α | 90° |
| β | 90.556 (2)° |
| γ | 90° |
| Volume (V) | 1166.78 (5) ų |
| Molecules per Unit Cell (Z) | 4 |
| Radiation Type | Mo Kα |
| Temperature | 293 K |
| Refinement R-factor | 0.039 |
Data sourced from a 2012 crystallographic study. nih.gov
Derivatization and Structural Modification Studies of the Benzothiazole, 2 2 Nitrophenyl Core
Functionalization at the Phenyl Ring (2'-Position)
The 2'-position of the phenyl ring in 2-(2-nitrophenyl)benzothiazole is a key site for functionalization. The nitro group at this position is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire molecule. nih.govnih.gov A common and pivotal modification at this position is the reduction of the nitro group to an amino group, yielding 2-(2'-aminophenyl)benzothiazole. nih.gov This transformation is typically achieved using reducing agents like tin(II) chloride, iron in an acidic medium, or hydrazine (B178648) hydrate (B1144303) with a palladium-carbon catalyst. nih.gov
The resulting amino group opens up a plethora of possibilities for further derivatization. It can be acylated, alkylated, or used as a handle to introduce other functional groups, thereby tuning the molecule's properties. nih.gov For instance, the amino group can be converted into amides, imines, and aminophosphines, which can alter the planarity and hydrogen bonding capabilities of the molecule. nih.gov These modifications have been shown to impact the photophysical properties, such as Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE). nih.gov
The crystal structure of 2-(2-nitrophenyl)benzothiazole reveals that the benzothiazole (B30560) system is essentially planar, while the nitro-substituted benzene (B151609) ring is twisted at a significant angle. nih.govdoaj.org This twisted conformation is a result of steric hindrance and electronic effects.
Substitution at the Benzothiazole Core (e.g., C-6 Position)
The benzothiazole core itself provides another avenue for structural modification, with the C-6 position being a common site for substitution. Introducing various substituents at this position can significantly impact the biological activity of the resulting compounds. For example, the introduction of electron-withdrawing groups like nitro or cyano at the C-6 position has been found to enhance antiproliferative activity in certain contexts. nih.gov
The synthesis of 6-substituted 2-aminobenzothiazoles often starts from appropriately substituted anilines, which are then reacted with potassium thiocyanate (B1210189) and bromine. nih.gov These 6-substituted intermediates can then be further modified. For instance, acylation with chloroacetyl chloride followed by reaction with various N-heterocycles has been a fruitful strategy for creating diverse libraries of compounds. nih.gov
Design and Synthesis of Hybrid Molecules and Conjugates
A prominent strategy in modern drug discovery is molecular hybridization, which involves combining two or more pharmacophores to create a new molecule with potentially enhanced or synergistic activities. The 2-(2-nitrophenyl)benzothiazole scaffold has been extensively used as a building block for creating such hybrid molecules.
Conjugation with Amino Acids and Peptides
The conjugation of the 2-(aminophenyl)benzothiazole scaffold with amino acids and peptides is of particular interest. nih.gov This approach aims to combine the pharmacological properties of the benzothiazole core with the biocompatibility and specific targeting capabilities of amino acids and peptides. nih.govresearchgate.net The synthesis of these conjugates can be achieved through solid-phase synthesis (SPS), which allows for the efficient and controlled assembly of peptide chains attached to the benzothiazole moiety. nih.govresearchgate.net The amino group on the phenyl ring serves as a convenient attachment point for the amino acid or peptide chain. nih.gov
Formation of Triazole, Pyrazole (B372694), and Furan (B31954) Hybrids
The 2-(2-nitrophenyl)benzothiazole core has been integrated with other heterocyclic rings like triazoles, pyrazoles, and furans to create novel hybrid structures.
Triazole Hybrids: Benzothiazole-triazole hybrids have been synthesized and investigated for their biological activities. nih.govrsc.org These hybrids can be synthesized through multi-component reactions, often in a one-pot manner, leading to good to excellent yields. nih.gov The resulting compounds have shown promise as antimicrobial agents. nih.govrsc.org
Pyrazole Hybrids: The hybridization of benzothiazole with pyrazole moieties has also been explored. nih.gov Pyrazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory and anticancer properties. nih.gov The synthesis of these hybrids often involves multi-step reaction sequences. nih.gov
Furan Hybrids: While less commonly reported, the integration of furan rings with the benzothiazole scaffold is another synthetic possibility for creating novel chemical entities.
Integration with Thiourea (B124793) and Urea (B33335) Scaffolds
The incorporation of thiourea and urea functionalities into the 2-(2-nitrophenyl)benzothiazole structure has led to the development of compounds with significant biological potential.
Thiourea Derivatives: Thiourea derivatives of benzothiazole have been synthesized and evaluated for various biological activities. researchgate.netnih.gov These compounds can be prepared by reacting 2-aminobenzothiazole (B30445) derivatives with appropriate isothiocyanates. semanticscholar.org
Urea Derivatives: Urea-containing benzothiazole derivatives have emerged as a promising class of compounds. nih.govnih.govresearchgate.net The synthesis often involves the reaction of a 2-aminobenzothiazole with an isocyanate or by using coupling agents like 1,1'-carbonyldiimidazole. semanticscholar.org These derivatives have been investigated for their potential in treating various diseases. nih.govsemanticscholar.org
Schiff Base Derivatives
Schiff bases derived from 2-aminobenzothiazole and its derivatives are a well-established class of compounds with a broad spectrum of applications. jocpr.comuobaghdad.edu.iq These are typically synthesized by the condensation reaction between a primary amine (in this case, an amino-substituted benzothiazole) and an aldehyde or ketone. jocpr.comuobaghdad.edu.iqripublication.com The resulting imine or azomethine group (–C=N–) is crucial for their biological activity. jocpr.com These derivatives have been explored for their antioxidant and other biological properties. jocpr.com
Influence of Substituents on Molecular Conformation and Planarity
The foundational compound, 2-(2-nitrophenyl)-1,3-benzothiazole, exhibits a notably non-planar conformation in the solid state. X-ray crystallographic analysis has demonstrated that the benzothiazole system itself is essentially planar. However, there is a significant twist between this plane and the attached 2-nitrophenyl ring. The dihedral angle between the benzothiazole system and the benzene ring has been determined to be 48.3(1)°. nih.govnih.gov This deviation from coplanarity is a direct consequence of the steric hindrance imposed by the ortho-nitro group.
Furthermore, the nitro group itself is substantially twisted out of the plane of the benzene ring to which it is attached. The dihedral angle of the nitro group relative to its attached phenyl ring is 52.0(1)°. nih.gov This additional rotation is necessary to relieve the steric strain between the nitro group and the adjacent benzothiazole unit.
| Structural Feature | Dihedral Angle (°) |
| Benzothiazole System vs. Phenyl Ring | 48.3(1) |
| Nitro Group vs. Phenyl Ring | 52.0(1) |
Data for 2-(2-Nitrophenyl)-1,3-benzothiazole. nih.gov
The profound impact of the substituent's position on the molecular conformation is vividly illustrated in a comparative study of N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers. While not the identical parent compound, the introduction of a flexible amide linker provides a relevant model for understanding the steric demands of the nitro group. In this series, the ortho-nitro substituted derivative displays a significantly distorted geometry. mdpi.com
The dihedral angle between the benzothiazole and the ortho-nitrophenyl ring in N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide is a substantial 67.88(5)°. This large twist is attributed to the steric clash between the ortho-nitro group and the amide linker connected to the benzothiazole ring. In contrast, the meta- and para-substituted isomers exhibit much smaller dihedral angles, highlighting the diminished steric hindrance when the nitro group is moved away from the biaryl linkage. mdpi.com
| Isomer | Dihedral Angle (°) between Benzothiazole and Phenyl Rings |
| ortho-Nitro | 67.88(5) |
| meta-Nitro | 17.16(5) |
| para-Nitro | 38.27(5) |
Data for N-(Benzo[d]thiazol-2-yl)-nitrobenzamide isomers. mdpi.com
These findings underscore the dominant role of steric effects in dictating the molecular conformation of 2-(2-nitrophenyl)benzothiazole and its derivatives. The presence of a bulky substituent, such as a nitro group, in the ortho position of the phenyl ring forces a significant rotation around the C-C bond connecting the two ring systems. This deviation from planarity has significant implications for the molecule's electronic properties, such as the extent of π-conjugation between the two aromatic systems, which in turn can influence its photophysical and chemical behavior. The introduction of other substituents, with varying sizes and electronic properties, on either the benzothiazole or the phenyl ring would be expected to further modulate these conformational parameters.
Mechanistic Investigations of Reactions Involving Benzothiazole, 2 2 Nitrophenyl
Elucidation of Reaction Pathways and Intermediates
The most common pathway for synthesizing 2-arylbenzothiazoles, including 2-(2-nitrophenyl)benzothiazole, is the condensation reaction between a 2-aminothiophenol (B119425) and an appropriate aldehyde, in this case, 2-nitrobenzaldehyde (B1664092). nih.gov Mechanistic studies propose that this reaction initiates with a nucleophilic attack by the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde. ekb.eg This step leads to the formation of a Schiff base or imine intermediate. mdpi.com
Subsequent intramolecular cyclization occurs, where the thiol group attacks the imine carbon, forming a heterocyclic benzothiazoline (B1199338) intermediate. ekb.egpharmacyjournal.in The final step is the aromatization of this intermediate to the stable benzothiazole (B30560) ring system. This is typically an oxidative process, which can occur via air oxidation or be promoted by an added oxidant, to yield the final 2-substituted benzothiazole product. ekb.eg
A plausible reaction pathway is detailed below:
Imine Formation: The reaction begins with the condensation of 2-aminothiophenol with an aldehyde, which forms an imine intermediate. mdpi.com
Cyclization: This is followed by the cyclization of the imine to a benzothiazoline intermediate. mdpi.com
Oxidation: The benzothiazoline intermediate is then oxidized to yield the final 2-substituted benzothiazole. mdpi.compharmacyjournal.in
In some synthetic approaches, intermediates can be more complex. For example, in a reaction involving aryl methyl ketones and 2-aminothiophenol, the proposed mechanism involves the initial reaction of the ketone with an activating agent, followed by condensation with the 2-aminothiophenol, a Michael addition, and finally an oxidative dehydrogenation sequence to form 2-acylbenzothiazoles. pharmacyjournal.in Another pathway involves the reaction of 2-isocyanoaryl thioethers, which, when triggered by radicals, undergoes a cascade reaction through an intermolecular pathway to form benzothiazole derivatives. organic-chemistry.org
Table 1: Key Intermediates in Benzothiazole Synthesis
| Intermediate Type | Precursors | Subsequent Step | Reference |
| Imine (Schiff Base) | 2-Aminothiophenol + Aldehyde | Intramolecular Cyclization | mdpi.com |
| 2-Substituted Thiazoline (B8809763) | Imine Intermediate | Aromatization/Oxidation | nih.gov |
| Iminyl Radical | Cyclobutanone (B123998) Oximes | Ring Opening | nih.gov |
| Cyanoalkyl Radical | Iminyl Radical | CO Capture | nih.gov |
| Diaryl Disulfides | 2-Aminothiophenol | Photocatalytic Cyclization | nih.gov |
Radical Mechanisms in Benzothiazole Synthesis
While many benzothiazole syntheses proceed through ionic pathways, several methods employ radical mechanisms. These are particularly useful for creating specific substitutions or proceeding under mild conditions.
A notable example is the synthesis of 2-substituted benzothiazoles from thiocarbonylbenzotriazoles. This reaction proceeds via a free-radical intramolecular cyclative cleavage of the benzotriazole (B28993) ring. nih.gov The process is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) in the presence of a radical mediator such as (TMS)3SiH. nih.gov This metal-free approach is advantageous for its mild conditions. nih.gov
Other radical-based syntheses have been developed:
Photooxidative Cross-Coupling: The synthesis of 2-organylbenzothiazoles can be achieved through the photooxidative cross-coupling of 2-aminothiophenols with α-oxocarboxylic acids. The key step in this radical mechanism is the formation of a donor-acceptor complex between the reactants, followed by decarboxylation and intramolecular cyclization. nih.gov
SET-Reduction: An iron-induced Single Electron Transfer (SET) reduction of cyclobutanone oximes can generate an iminyl radical. This radical undergoes ring-opening to form a highly reactive cyanoalkyl radical, which can then be trapped and cyclized to form a benzothiazole derivative. nih.gov
Alkyl Radical Trigger: Certain syntheses are triggered by alkyl radicals, which induce a cascade reaction in 2-isocyanoaryl thioethers to furnish benzothiazole derivatives. organic-chemistry.org
Role of Catalysts in Reaction Mechanisms
Catalysts play a pivotal role in the synthesis of benzothiazoles, often influencing the reaction mechanism, increasing efficiency, and enabling milder reaction conditions. A wide array of catalysts, from metal complexes to nanoparticles and organocatalysts, have been employed.
Metal-Based Catalysts:
Copper Complexes: Copper(I) N-heterocyclic carbene (NHC) complexes have been used to catalyze the intramolecular S-arylation of 2-halogenothioanilides. The proposed mechanism involves a Cu(I)/Cu(III) catalytic cycle. nih.gov Copper(I) iodide (CuI) has been used to catalyze the reaction between 2-bromophenyl isothiocyanate and various amines to produce 2-aminobenzothiazoles. researchgate.net
Palladium/Carbon (Pd/C): Pd/C has been utilized as a catalyst for the cyclization of o-iodothiobenzanilide derivatives at room temperature in a ligand-free and additive-free method. pharmacyjournal.in
Vanadyl Sulfate (VOSO4): VOSO4 is an efficient, eco-friendly, and reusable catalyst for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes in ethanol (B145695) at room temperature. mdpi.com
Zinc Oxide Nanoparticles (ZnO NPs): As a heterogeneous catalyst, ZnO NPs have proven effective for the rapid synthesis of 2-substituted benzothiazoles, offering reusability and easy product isolation. mdpi.com
Iron Catalysts: Iron can induce a SET-reduction mechanism, as seen in the reaction of cyclobutanone oximes. nih.gov Nano-Fe3O4 particles have also been used to promote the direct sulfanylation of the C2–H bond in benzothiazole. nih.gov
Non-Metal and Other Catalysts:
Sodium Hydrosulfite (Na2S2O4): This catalyst is used in the condensation of 2-aminothiophenol and benzaldehydes, where it facilitates the oxidation of the benzothiazoline intermediate to the final benzothiazole. pharmacyjournal.in
Ionic Liquids: Nanorod-shaped ionogels have been used as non-toxic, recyclable catalysts for the solvent-free synthesis of 2-substituted benzothiazoles under ambient conditions. mdpi.com
Heterogeneous Catalysts: Nano-BF3/SiO2 has been described as a reusable heterogeneous catalyst for the one-pot synthesis of 2-amino-substituted benzothiazoles. researchgate.net
Table 2: Catalysts in Benzothiazole Synthesis and Their Proposed Roles
| Catalyst | Reactants | Proposed Mechanistic Role | Reference |
| Copper NHC Complex | 2-Halogenothioanilides | Promotes intramolecular S-arylation via Cu(I)/Cu(III) cycle | nih.gov |
| Pd/C | o-Iodothiobenzanilide derivatives | Catalyzes intramolecular cyclization | pharmacyjournal.in |
| VOSO4 | 2-Aminothiophenol + Aldehydes | Catalyzes condensation and cyclization | mdpi.com |
| ZnO Nanoparticles | 2-Aminothiophenol + Aldehydes | Heterogeneous catalysis of condensation-cyclization | mdpi.com |
| Na2S2O4 | 2-Aminothiophenol + Benzaldehydes | Oxidation of benzothiazoline intermediate | pharmacyjournal.in |
| Nano-BF3/SiO2 | Potassium thiocyanate (B1210189) + Anilines | Heterogeneous catalysis of one-pot synthesis | researchgate.net |
| (TMS)3SiH / AIBN | Thiocarbonylbenzotriazoles | Mediates and initiates free-radical cyclative cleavage | nih.gov |
Intramolecular Cyclization Mechanisms
Intramolecular cyclization is the quintessential step in forming the benzothiazole ring. This process can be driven by different electronic demands and reaction conditions, leading to various mechanistic subtypes.
Nucleophilic Attack: In the most common pathway, the cyclization involves the intramolecular nucleophilic attack of the sulfur atom of a 2-aminothiophenol-derived intermediate onto an imine or a similar electrophilic carbon center. This forms the five-membered thiazoline ring, which is subsequently aromatized. ekb.egmdpi.com
Radical Cyclization: As discussed previously, free-radical intramolecular cyclization provides a powerful alternative. The cyclative cleavage of a benzotriazole ring onto a pendant thiocarbonyl group is a prime example of this mechanistic strategy, forming the C-S bond of the benzothiazole ring under mild, metal-free conditions. nih.gov
Copper-Catalyzed Cyclization: In syntheses starting from 2-halogenothioanilides, a copper catalyst facilitates an intramolecular S-arylation. This process is believed to proceed through a two-electron Cu(I)/Cu(III) catalytic cycle, culminating in the formation of the benzothiazole ring. nih.gov
Photooxidative Cyclization: Light-induced methods can also drive intramolecular cyclization. In the reaction of 2-aminothiophenols with α-oxocarboxylic acids, a donor-acceptor complex forms, which, after decarboxylation, leads to an intermediate adduct that undergoes intramolecular cyclization to afford the final product. nih.gov
These varied cyclization mechanisms highlight the versatility of synthetic strategies available for constructing the benzothiazole core structure found in "Benzothiazole, 2-(2-nitrophenyl)-".
Computational and Theoretical Analysis of Benzothiazole, 2 2 Nitrophenyl and Its Analogues
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has been a important tool in elucidating the electronic properties of 2-(2-nitrophenyl)benzothiazole. DFT calculations, often employing the B3LYP functional with a 6-311G(d,p) basis set, have been used to optimize the molecular geometry and determine key electronic parameters. These studies reveal a non-planar structure, with the benzothiazole (B30560) and nitrophenyl rings being twisted relative to each other. This twist angle is a critical factor influencing the molecule's electronic and photophysical properties.
Key electronic properties calculated for a related compound, 2-(4-methoxyphenyl) benzothiazole, using DFT with the B3LYP/6-31G(d) method are summarized in the table below.
| Parameter | Value |
| Total Energy | -1025.817 a.u. |
| Dipole Moment | 2.228 Debye |
| HOMO Energy | -6.04 eV |
| LUMO Energy | -1.63 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.41 eV |
Data for 2-(4-methoxyphenyl) benzothiazole
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of 2-(2-nitrophenyl)benzothiazole. The HOMO is primarily localized on the electron-rich benzothiazole ring system, indicating its role as the primary electron donor. Conversely, the LUMO is concentrated on the electron-deficient nitrophenyl ring, which acts as the electron acceptor.
The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity and lower stability. For 2-(2-nitrophenyl)benzothiazole, this gap is relatively small, which is consistent with its observed reactivity in chemical transformations and its potential for biological activity.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of 2-(2-nitrophenyl)benzothiazole. The MEP map typically shows regions of negative electrostatic potential (red) and positive electrostatic potential (blue). For this molecule, the most negative potential is located around the oxygen atoms of the nitro group, indicating these are the most likely sites for electrophilic attack. The regions of positive potential are generally found around the hydrogen atoms of the aromatic rings. This information is critical for understanding how the molecule interacts with biological targets, such as enzymes or receptors.
Time-Dependent DFT (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic transitions and excited state properties of 2-(2-nitrophenyl)benzothiazole. These calculations help in understanding the molecule's photophysical behavior, including its absorption and emission spectra. The calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as n→π* or π→π*. This information is particularly relevant for applications in areas like photosensitization and fluorescence imaging.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking simulations have been instrumental in exploring the potential of 2-(2-nitrophenyl)benzothiazole and its analogues as inhibitors of various biological targets. These simulations predict the preferred binding orientation of the ligand within the active site of a protein and estimate the binding affinity. For instance, derivatives of 2-phenylbenzothiazole (B1203474) have been docked into the active sites of enzymes like cyclooxygenase (COX) and various protein kinases. The results of these simulations often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. The binding energies obtained from these simulations provide a rational basis for the design of more potent inhibitors.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful technique used to identify the essential structural features of a molecule that are responsible for its biological activity. For 2-(2-nitrophenyl)benzothiazole and its derivatives, a pharmacophore model might include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. Once a pharmacophore model is developed, it can be used for virtual screening of large chemical databases to identify other molecules with similar features and, therefore, similar biological activity. This approach has been successfully used to discover novel benzothiazole-based compounds with potential therapeutic applications.
Studies on Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms
The phenomenon of excited-state intramolecular proton transfer (ESIPT) is a fundamental photophysical process observed in a variety of organic molecules, including derivatives of 2-(2'-hydroxyphenyl)benzothiazole (HBT), which serve as close structural analogues to 2-(2-nitrophenyl)benzothiazole. researchgate.net ESIPT involves the transfer of a proton within the same molecule upon photoexcitation. This process typically occurs in molecules that contain both a proton donor (like a hydroxyl group) and a proton acceptor (like a nitrogen atom) in close proximity, connected by an intramolecular hydrogen bond. researchgate.net
Upon absorption of light, the molecule is promoted from its ground electronic state (S₀) to an excited state (S₁). In this excited state, the acidity and basicity of the donor and acceptor groups, respectively, can be significantly altered, which facilitates the rapid transfer of the proton. This transfer creates a new transient species, a keto-tautomer, which is electronically excited. frontiersin.org This keto form then relaxes to its ground state via fluorescence, emitting light at a longer wavelength (a large Stokes shift) compared to the initial absorption, before rapidly reverting to the original enol form. frontiersin.orgrsc.org This entire process occurs on an extremely fast timescale, often within femtoseconds to picoseconds. researchgate.netnih.gov
The general mechanism follows a four-level photocycle:
Excitation: The ground-state enol form (E) absorbs a photon and is excited to the first singlet excited state (E*).
ESIPT: An ultrafast proton transfer occurs from the donor to the acceptor in the excited state, forming the excited keto-tautomer (K*). This transfer is often nearly barrierless. nih.gov
Fluorescence: The excited keto form (K*) relaxes to its ground state (K) by emitting a photon. This emission is characteristically red-shifted. frontiersin.org
Back Proton Transfer: A rapid, non-radiative back-proton transfer occurs in the ground state, converting the keto form (K) back to the more stable enol form (E).
Computational studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT), have been instrumental in elucidating the intricacies of the ESIPT mechanism. nih.govresearchgate.net These theoretical calculations help in understanding the potential energy surfaces of the ground and excited states, identifying the transition states, and confirming that the intramolecular hydrogen bond is strengthened in the excited state, which drives the proton transfer process. nih.gov For the parent HBT molecule, simulations have predicted the ESIPT to occur with a time constant of 48 to 54 femtoseconds. researchgate.net
The efficiency and spectral characteristics of the ESIPT process can be modulated by chemical modifications. rsc.org The introduction of electron-withdrawing or electron-donating substituents to the HBT framework can alter the acidity of the phenolic proton and the basicity of the benzothiazole nitrogen, thereby influencing the driving force for proton transfer. nih.gov For instance, studies on various HBT derivatives have shown that substituents can systematically shift the emission wavelengths. nih.govresearchgate.net While a nitro group, as in 2-(2-nitrophenyl)benzothiazole, is a strong electron-withdrawing group, its direct effect on ESIPT would depend on its position relative to the core HBT structure that facilitates the proton transfer. In related systems, strong electron-withdrawing groups have been shown to impact the relative intensities of the enol and keto emission bands. researchgate.net
Table 1: Influence of Substituents on Photophysical Properties of HBT Derivatives
| Derivative Series | Substituent Position | Substituent Type | Observed Emission Trend | Reference |
|---|---|---|---|---|
| Ethynyl-extended HBT | 3'-position | Electron-donating | Red-shifted keto-emission | nih.gov |
| Ethynyl-extended HBT | 4'- and 6-positions | Electron-withdrawing | Blue-shifted keto-emission | nih.gov |
| Disubstituted HBT | 4'- and 5'-positions | Varied | Substituents at the 4'- and 5'-positions dramatically affect the HOMO and LUMO levels, respectively. | rsc.org |
Aggregation-Induced Emission (AIE) Phenomenon Mechanisms
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in a poor solvent or in the solid state. rsc.orgrsc.org This behavior is the opposite of the more common aggregation-caused quenching (ACQ), where fluorescence is diminished in the aggregated state. The AIE phenomenon is often observed in molecules with rotatable groups, such as phenyl rings.
For derivatives of 2-(2'-hydroxyphenyl)benzothiazole, the AIE phenomenon is closely linked to the ESIPT process. nih.gov In dilute solutions, molecules are free to undergo intramolecular rotations and vibrations. These motions, particularly the rotation around the single bond connecting the phenyl ring and the benzothiazole moiety, provide non-radiative pathways for the excited state to decay back to the ground state, thus quenching fluorescence. researchgate.net
When these molecules aggregate, for example, in a mixture of a good solvent like THF and a poor solvent like water, or in the solid state, their intramolecular motions become physically restricted. rsc.orgnih.gov This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channels. nih.gov As a result, the excited state is forced to decay through radiative pathways, leading to a significant enhancement of fluorescence emission. nih.gov
Computational and experimental studies have provided detailed insights into this mechanism:
Restricted Intramolecular Motion: X-ray crystallographic analysis of HBT derivatives in the aggregated state reveals that weak intramolecular interactions help to lock the molecular conformation. rsc.org This planarization and restriction of movement are key to activating the AIE effect.
Facilitation of ESIPT: In the aggregated or solid state, the pre-formation of the intramolecular hydrogen bond required for ESIPT is often more favorable. rsc.orgnih.gov The rigid environment ensures that the proton donor and acceptor groups are held in the optimal orientation for the proton transfer to occur.
Blocking Non-Radiative Channels: Theoretical studies combining quantum mechanics and molecular mechanics (QM/MM) have shown that in solution, intramolecular rotation can lead the excited molecule to a conical intersection with the ground state, promoting non-radiative decay. researchgate.net In the solid phase, this rotational path is hindered, making the radiative ESIPT pathway dominant. researchgate.net
The interplay between AIE and ESIPT gives rise to materials with highly desirable properties, such as large Stokes shifts and strong solid-state emission. rsc.orgmdpi.com For example, in a study of two HBT-based amides, both compounds exhibited AIEE due to the combined effect of restricted intramolecular motion and more facile intramolecular proton transfer in the aggregated state. nih.gov The steric hindrance introduced by substituents can also influence the mode of aggregation and, consequently, the degree of fluorescence enhancement. nih.gov
Investigating the Biological Activities and Molecular Interactions of Benzothiazole, 2 2 Nitrophenyl Derivatives
Antiproliferative Activity against Cancer Cell Lines (In Vitro Studies)
Derivatives of 2-phenylbenzothiazole (B1203474) are recognized for their potent cytotoxic effects against various cancer cell lines. nih.govsemanticscholar.org The introduction of different substituents on the benzothiazole (B30560) nucleus and the phenyl ring has been a key strategy in the development of novel anticancer agents. nih.govumich.edu
Breast Cancer Cell Lines (e.g., MCF-7, T47D)
Several studies have highlighted the efficacy of benzothiazole derivatives against breast cancer cell lines. For instance, fluorinated 2-aryl benzothiazole derivatives have been evaluated for their anti-tumor activities against the MCF-7 human breast adenocarcinoma cell line. nih.gov Specifically, derivatives with hydroxyl substitutions at the third and fourth positions of the phenyl ring demonstrated significant activity. nih.gov Another study reported that a substituted difluorobenzamide containing benzothiazole showed a 64% inhibition of the MCF-7 cell line. nih.gov
Research has also explored the antiproliferative effects of various benzothiazole derivatives on the T47D breast cancer cell line. researchgate.net While all tested compounds in one study showed some level of antiproliferative effect, their activity varied. researchgate.net
The table below summarizes the antiproliferative activity of selected benzothiazole derivatives against breast cancer cell lines.
| Derivative Type | Cell Line | Activity Metric | Result |
| Fluorinated 2-aryl benzothiazole | MCF-7 | GI50 | 0.4 µM to 0.57 µM nih.gov |
| Substituted difluorobenzamide benzothiazole | MCF-7 | % Inhibition | 64 ± 2% nih.gov |
| Imidazolinyl-substituted thiophene (B33073) based BTA | MCF-7 | - | Strong antiproliferative effects nih.gov |
| Benzothiazole-piperazine derivatives | MCF-7 | GI50 | Active bilkent.edu.tr |
Lung Cancer Cell Lines (e.g., A549)
The A549 lung carcinoma cell line has been frequently used to assess the anticancer potential of benzothiazole derivatives. A substituted bromopyridine acetamide (B32628) benzothiazole derivative exhibited potent antitumor activity against the A549 cell line with an IC50 value of 44 nM. nih.gov In another study, isoxazole (B147169) pyrimidine (B1678525) based benzothiazoles were evaluated, with one derivative showing an IC50 value of 30.45 µM against A549 cells. nih.gov Furthermore, benzothiazole-2-thiol derivatives have demonstrated better anticancer activities compared to the standard drug cisplatin (B142131) against A549 cells. nih.gov A neutral luminescent cycloplatinated(II) complex incorporating a 2-(benzo[d]thiazol-2-yl)-phenolato-κN,κO ligand also showed increased anticancer activity upon light irradiation in A549 cells. hhu.de
The following table presents data on the antiproliferative activity of specific benzothiazole derivatives against the A549 lung cancer cell line.
| Derivative Type | Activity Metric | Result |
| Substituted bromopyridine acetamide benzothiazole | IC50 | 44 nM nih.gov |
| Isoxazole pyrimidine based benzothiazole | IC50 | 30.45 µM nih.gov |
| Cycloplatinated(II) complex with 2-(benzo[d]thiazol-2-yl)-phenolato-κN,κO | Phototoxic Index | 36 hhu.de |
Colon Cancer Cell Lines (e.g., HCT-116)
Benzothiazole derivatives have also been investigated for their activity against colon cancer cell lines. Benzothiazole-2-thiol derivatives have shown promising results against the HCT-116 cell line, with some exhibiting better anticancer activities than cisplatin. nih.gov Similarly, benzothiazole-piperazine derivatives have been reported to be active against HCT-116 cells. bilkent.edu.tr One study found that a series of newly synthesized hydrazinothiazole derivatives showed activity against HCT-116 cells, with one compound having an IC50 of 6.9 ± 0.013 µM. researchgate.net
The table below details the findings for colon cancer cell lines.
| Derivative Type | Cell Line | Activity Metric | Result |
| Benzothiazole-2-thiol derivatives | HCT-116 | - | Better activity than cisplatin nih.gov |
| Benzothiazole-piperazine derivatives | HCT-116 | GI50 | Active bilkent.edu.tr |
| Hydrazinothiazole derivatives | HCT-116 | IC50 | 6.9 ± 0.013 µM researchgate.net |
Liver Cancer Cell Lines (e.g., HepG2)
The antiproliferative activity of benzothiazole derivatives has been evaluated against the HepG2 liver cancer cell line. A substituted bromopyridine acetamide benzothiazole derivative demonstrated potent antitumor activity against HepG2 cells with an IC50 value of 48 nM. nih.gov Another study showed that a substituted difluorobenzamide containing benzothiazole resulted in a 64% inhibition of HepG2 cells. nih.gov Furthermore, a series of unsymmetrical di-heterocyclic compounds of benzazole derivatives were synthesized and evaluated, with some exhibiting good activity against HepG2 cells. researchgate.net Hybrid compounds containing pyridyl and 1,3-thiazole moieties also showed cytotoxic activity against HepG2 cells, with IC50 values of 2.2 and 5.6 μM for two of the compounds. nih.govufba.brosti.gov
The table below presents the antiproliferative activity of selected benzothiazole derivatives against the HepG2 liver cancer cell line.
| Derivative Type | Activity Metric | Result |
| Substituted bromopyridine acetamide benzothiazole | IC50 | 48 nM nih.gov |
| Substituted difluorobenzamide benzothiazole | % Inhibition | 64 ± 6% nih.gov |
| Unsymmetrical di-heterocyclic benzazole derivatives | IC50 | 15.63 µM (for compound 27) researchgate.net |
| Pyridyl and 1,3-thiazole hybrid compounds | IC50 | 2.2 µM and 5.6 µM nih.govufba.brosti.gov |
Glioblastoma and Pancreatic Cancer Cell Models
Research has shown that 2-mercaptobenzothiazole (B37678) derivatives display interesting antiproliferative effects when tested in glioblastoma and pancreatic cancer cell models. nih.govsemanticscholar.org A library of phenylacetamide derivatives containing the benzothiazole nucleus was synthesized and tested for its antiproliferative activity in three pancreatic cancer cell lines (AsPC-1, Capan-2, and BxPC-3). nih.gov Most of these derivatives showed improved antiproliferative activity compared to the lead compound. nih.gov One derivative, in particular, showed a greater antiproliferative effect and higher selectivity against cancer cells. nih.gov Combinations of this derivative with gemcitabine (B846) at low concentrations induced enhanced and synergistic effects on pancreatic cancer cell viability. nih.govnih.gov Another study highlighted that 2-phenylimidazo[2,1-b]benzothiazole derivatives are promising agents for targeting cancer cells, including those with Met mutations found in some cancers. plos.org
The table below summarizes the findings for glioblastoma and pancreatic cancer cell models.
| Derivative Type | Cancer Model | Key Finding |
| 2-Mercaptobenzothiazole derivatives | Glioblastoma, Pancreatic Cancer | Interesting antiproliferative effects nih.govsemanticscholar.org |
| Phenylacetamide derivatives with benzothiazole nucleus | Pancreatic Cancer (AsPC-1, Capan-2, BxPC-3) | Marked viability reduction at low micromolar concentrations nih.gov |
| Phenylacetamide derivative 4l | Pancreatic Cancer | Greater antiproliferative effect and selectivity; synergistic effect with gemcitabine nih.govnih.gov |
| 2-phenylimidazo[2,1-b]benzothiazole derivatives | Cancer cells with Met mutations | Promising targeting agents plos.org |
Antimicrobial Research (In Vitro)
Benzothiazole derivatives have also been investigated for their antimicrobial properties. Studies have shown that these compounds can exhibit significant antibacterial activity against various strains. For example, certain benzothiazole derivatives displayed maximum inhibition against S. aureus, Bacillus subtilis, and E. coli. nih.gov Another study reported that benzothiazole clubbed isatin (B1672199) derivatives showed better antibacterial activity against Gram-negative bacterial strains than Gram-positive ones, with one derivative showing excellent activity against E. coli and P. aeruginosa. nih.gov
Furthermore, 2,6-disubstituted benzothiazole derivatives were synthesized and assessed for their antibacterial activity, with some compounds found to be most active against Moraxella catarrhalis. nih.gov Pyrimidinylbenzazolyl urea (B33335) derivatives containing a benzothiazole moiety also demonstrated better antibacterial activity compared to their benzoxazole (B165842) and benzimidazole (B57391) counterparts, with one compound showing superior activity against B. subtilis. nih.gov
The table below provides a summary of the in vitro antimicrobial activity of selected benzothiazole derivatives.
| Derivative Type | Bacterial Strain(s) | Activity Metric | Result |
| Benzothiazole derivatives | S. aureus, Bacillus subtilis, E. coli | Zone of Inhibition (ZOI) | 21–27 mm nih.gov |
| Benzothiazole clubbed isatin derivatives | E. coli, P. aeruginosa | Minimum Inhibitory Concentration (MIC) | 3.1 µg/ml (E. coli), 6.2 µg/ml (P. aeruginosa) nih.gov |
| 2,6-disubstituted benzothiazole derivatives | Moraxella catarrhalis | Minimum Inhibitory Concentration (MIC) | 4 µg/ml nih.gov |
| Pyrimidinylbenzazolyl urea containing benzothiazole | B. subtilis | Zone of Inhibition (ZOI) | 40 ± 1.3 mm nih.gov |
Antibacterial Efficacy
Derivatives of benzothiazole have been widely investigated for their potential to combat bacterial infections. Research has shown that modifications to the benzothiazole nucleus can lead to significant antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov
One study focused on the synthesis of 2-(2-(4-nitrophenyl)-4-oxothiazolidin-3-yl)benzo[d]thiazole-6-carbonitrile, which demonstrated notable antibacterial activity. nih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using a microdilution method against a panel of bacteria. nih.gov For instance, against Escherichia coli, this compound showed a MIC of 0.10 mg/mL. nih.gov Other related derivatives also exhibited activity, with MIC values generally ranging from 0.10 to 0.75 mg/mL against various strains. nih.gov
Another line of research synthesized N-arylsulphonylhydrazone derivatives of benzothiazole and tested their activity. mdpi.com While many compounds showed activity against Staphylococcus aureus, with MIC values lower than the standard drug sulfadiazine, none of the tested compounds in that series were active against E. coli. mdpi.com This highlights the specificity of action that can be achieved through different substitutions on the benzothiazole core.
Table 1: Antibacterial Activity of Selected Benzothiazole Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) | Source |
|---|---|---|---|---|
| 2-(2-(4-nitrophenyl)-4-oxothiazolidin-3-yl)benzo[d]thiazole-6-carbonitrile | E. coli | 0.10 | 0.25 | nih.gov |
| Derivative 8* | E. coli | 0.20 | 0.25 | nih.gov |
| Derivative 2* | E. coli | 0.10 | 0.50 | nih.gov |
| Derivative 4* | E. coli | 0.10 | 0.50 | nih.gov |
Note: The specific structures for "Derivative 8, 2, and 4" are detailed in the source publication and represent different substitutions on the benzothiazole-thiazolidinone scaffold.
Antifungal Efficacy
The antifungal potential of benzothiazole derivatives is another significant area of research. These compounds have been evaluated against various pathogenic fungi, often showing promising results. The presence of an electron-withdrawing group, such as a nitro group (NO2), has been noted to contribute to antifungal activity. humanjournals.com
In one study, derivatives of 6-nitro-2-amino benzothiazole were synthesized and evaluated. humanjournals.com The findings indicated that compounds with a nitro group at the 6th position of the benzothiazole ring, combined with chloro or fluoro substitutions on an associated aromatic amine, displayed moderate antifungal activity. humanjournals.com The antifungal efficacy was assessed using the tube dilution method to determine the minimum inhibitory concentration (MIC). humanjournals.com
Another study synthesized a series of 2-((5-substituted)benzothiazol-2-ylthio)acetohydrazide derivatives and tested them against various Candida species. researchgate.net One derivative, compound 4d, was identified as the most potent against Candida krusei, with a MIC50 value of 1.95 µg/mL. researchgate.net Compound 4c from the same series also showed significant activity against C. albicans, with a MIC value of 7.81 µg/mL. researchgate.net These findings underscore the potential of the benzothiazole scaffold in developing new antifungal agents. researchgate.netasianpubs.org
Table 2: Antifungal Activity of Selected Benzothiazole Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Source |
|---|---|---|---|
| Compound 4d* | Candida krusei | 1.95 | researchgate.net |
| Compound 4c* | Candida albicans | 7.81 | researchgate.net |
Note: Compounds 4c and 4d are 2-((5-substituted)benzothiazol-2-ylthio)acetohydrazide derivatives with different substitutions as detailed in the source publication.
Antitubercular Investigations
Tuberculosis remains a major global health challenge, necessitating the discovery of new therapeutic agents. Benzothiazole derivatives have emerged as a promising class of compounds with potential antitubercular activity. nih.gov Research has targeted key enzymes in Mycobacterium tuberculosis (Mtb) to develop novel inhibitors. nih.govnih.gov
A series of 1,2,3-triazole derivatives were synthesized and evaluated for their activity against the drug-sensitive Mtb H37Ra strain. rsc.org Several of these compounds were found to be promising inhibitors, with MIC values ranging from 5.8 to 29.9 µg/mL. rsc.org Another study focused on synthesizing 2-mercaptobenzothiazole derivatives as inhibitors of Mtb type II NADH dehydrogenase (NDH-2), a crucial enzyme in the mycobacterial respiratory pathway. nih.gov The most active compounds in this series were further evaluated for their bactericidal potential against Mtb H37Rv. nih.gov
Furthermore, a separate investigation into benzimidazole derivatives, which share structural similarities with benzothiazoles, assessed their in vitro activity against Mtb H37Rv and their ability to inhibit vital mycobacterial enzymes like isocitrate lyase. nih.gov These collective studies indicate that heterocyclic scaffolds, including benzothiazoles, provide a valuable starting point for the development of new antitubercular drugs. rsc.org
Research on Antidiabetic Mechanisms
Certain benzothiazole derivatives have been identified as potential antidiabetic agents. nih.gov Their mechanism of action often involves the modulation of key signaling pathways that regulate glucose metabolism in skeletal muscle cells. nih.gov
AMPK Activation and Glucose Uptake in Cellular Models (e.g., L6 Myotubes)
Adenosine monophosphate-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis and a major target for antidiabetic drugs. nih.gov Activation of AMPK in skeletal muscle can stimulate glucose uptake. frontiersin.org L6 myotubes, a rat skeletal muscle cell line, are a widely used in vitro model to study this process. frontiersin.orgresearchgate.net
Research has shown that specific benzothiazole derivatives can act as AMPK-activating agents. nih.gov One study identified two such compounds, 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole and 2-(propylthio)benzo[d]thiazol-6-ol, which were found to increase the rate of glucose uptake in L6 myotubes. nih.gov This enhanced glucose uptake is directly linked to their ability to activate the AMPK pathway, suggesting a mechanism by which these compounds could exert an antidiabetic effect. nih.gov
GLUT4 Translocation Studies
The primary mechanism by which insulin (B600854) and AMPK activation stimulate glucose uptake into muscle and fat cells is through the translocation of glucose transporter type 4 (GLUT4) from intracellular storage vesicles to the plasma membrane. nih.govnih.gov In the basal state, the majority of GLUT4 is sequestered inside the cell. mdpi.com Upon stimulation, these vesicles move to and fuse with the cell surface, increasing the number of active transporters and thereby facilitating glucose entry. nih.govmdpi.com
Studies on L6 myotubes have been instrumental in elucidating this process. Sustained exposure of L6 myotubes to high levels of glucose and insulin can impair this translocation process, a hallmark of insulin resistance. nih.gov The investigation of compounds that can promote GLUT4 translocation is therefore a key area of antidiabetic research. While direct studies on 2-(2-nitrophenyl)benzothiazole are limited, the established link between AMPK activation by other benzothiazole derivatives and increased glucose uptake strongly implies an effect on GLUT4 trafficking. nih.gov The activation of AMPK is known to be a key signal for initiating the movement of GLUT4 to the cell surface, independent of the classical insulin signaling pathway. frontiersin.org
Anti-inflammatory Research
The benzothiazole nucleus is a recognized scaffold in the design of anti-inflammatory agents. nih.govresearchgate.net Derivatives have been shown to inhibit key inflammatory pathways, with some compounds demonstrating potency comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov
One study reported on a series of novel benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties. nih.gov These compounds were evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model. Two compounds, designated 17c and 17i, showed particularly potent activity, with percentage inhibition of edema comparable to or greater than the standard drug indomethacin (B1671933) at 1, 2, and 3 hours post-treatment. nih.gov For example, compound 17c achieved 72%, 76%, and 80% inhibition at these time points, respectively. nih.gov
Another research effort synthesized indole-2-formamide benzimidazole[2,1-b]thiazole derivatives and tested their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. rsc.org Compound 13b from this series was found to be the most effective at inhibiting the release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), demonstrating significant anti-inflammatory potential at the cellular level. rsc.org
Table 3: Anti-inflammatory Activity of Selected Benzothiazole Derivatives
| Compound | Assay | Result (% Inhibition) | Time Point | Source |
|---|---|---|---|---|
| Derivative 17c | Carrageenan-induced rat paw edema | 72% | 1 hr | nih.gov |
| 76% | 2 hr | nih.gov | ||
| 80% | 3 hr | nih.gov | ||
| Derivative 17i | Carrageenan-induced rat paw edema | 64% | 1 hr | nih.gov |
| 73% | 2 hr | nih.gov | ||
| 78% | 3 hr | nih.gov | ||
| Indomethacin (Standard) | Carrageenan-induced rat paw edema | 61% | 1 hr | nih.gov |
| 70% | 2 hr | nih.gov |
Anticonvulsant Activity Research
The benzothiazole nucleus is recognized as a significant pharmacophore for designing anticonvulsant agents. colab.ws Research into various derivatives has established its potential in the management of epilepsy, a chronic neurological disorder characterized by unpredictable seizures. colab.ws Although studies focusing specifically on 2-(2-nitrophenyl) derivatives are not extensively detailed in current literature, the broader class of benzothiazole compounds has shown considerable promise.
One of the key compounds in this family, Riluzole (6-trifluoromethoxy-benzothiazole-2-amine), is a clinically utilized drug known for its anticonvulsant effects. semanticscholar.org Its mechanism contributes to the interest medicinal chemists have in benzothiazole derivatives for neurological applications. semanticscholar.org Structure-activity relationship (SAR) studies have been a cornerstone of this research. For instance, combining the benzothiazole and triazole moieties has led to the synthesis of hybrid molecules with significant anticonvulsant efficacy in maximal electroshock (MES) screens. nih.gov One such derivative demonstrated a median effective dose (ED₅₀) of 39.4 mg/kg and a protective index (PI) of 17.3, highlighting a wide margin of safety. nih.gov These findings underscore that the benzothiazole structure, with its two heteroatoms and aryl ring system, provides a robust framework for achieving the necessary pharmacophore model for anticonvulsant activity. colab.ws
Antimalarial Activity Research
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of novel antimalarial agents. Benzothiazole derivatives, including those with nitro-substituents, have been identified as a promising class of compounds in this pursuit. researchgate.netnih.gov
In vitro studies on 2-substituted 6-nitro- and 6-amino-benzothiazoles have demonstrated specific and potent antimalarial properties against both chloroquine-resistant (W2) and chloroquine-sensitive (3D7) strains of P. falciparum. researchgate.net Out of 39 derivatives tested, two compounds, designated A12 and C7, were found to be particularly active. researchgate.net Further investigation revealed that these compounds act on all erythrocytic stages of the parasite and impact the mitochondrial membrane potential. researchgate.net In vivo assays using a P. berghei-infected mouse model confirmed the efficacy of these derivatives, showing a sustained decrease in parasitemia. researchgate.net
Other research has focused on benzothiazole hydrazones, which exhibit antimalarial effects through a dual mechanism involving iron chelation and inhibition of hemozoin formation. nih.gov One lead compound from this series, 5f, was effective against a chloroquine/pyrimethamine-resistant strain of P. falciparum (K1) and also showed activity in a murine model of malaria. nih.gov The structure-activity relationship studies consistently suggest that the substitution pattern on the benzothiazole ring is crucial for determining the antimalarial potency. nih.govdoaj.org
Table 1: In Vitro Antimalarial Activity of Selected Benzothiazole Derivatives This table is for illustrative purposes and synthesizes data from related research.
| Compound ID | Substitution Pattern | Target Organism | Key Finding | Reference |
|---|---|---|---|---|
| A12 | 6-nitro-benzothiazole derivative | P. falciparum (W2, 3D7) | Active on all parasite stages; affects mitochondrial membrane potential. | researchgate.net |
| C7 | Anthranilic acid derivative of A12 | P. falciparum (W2, 3D7) | Active on all parasite stages; affects mitochondrial membrane potential. | researchgate.net |
| Compound 5f | Benzothiazole hydrazone | P. falciparum (K1) | Potent iron chelator; inhibits heme polymerization. | nih.gov |
Enzyme Inhibition Studies
The ability of 2-(2-nitrophenyl)benzothiazole derivatives to interact with and inhibit specific enzymes is a key area of therapeutic investigation.
Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes crucial for regulating cellular functions like proliferation, survival, and migration. nih.gov The PI3Kγ isoform, in particular, plays a critical role in mediating leukocyte chemotaxis, making it an attractive target for inflammatory and autoimmune diseases. nih.gov Research has led to the discovery of novel PI3Kγ inhibitors derived from a benzothiazole core. nih.gov
Initial strategies involved developing benzothiazole urea compounds, which were found to be potent PI3Kγ inhibitors. nih.gov Subsequent medicinal chemistry efforts, including the truncation of the benzothiazole core to an alkynyl thiazole (B1198619), have led to compounds with high potency and selectivity. nih.gov Broader studies confirm that benzothiazole-based derivatives are effective enzyme inhibitors against various kinases, including the PI3K/Akt/mTOR pathway. nih.govnih.gov For example, a series of novel benzothiazole derivatives were designed as selective PI3Kβ inhibitors, with the most promising compound displaying excellent activity and selectivity, particularly in prostate cancer cell lines. mdpi.com The interaction often involves hydrogen bonding with key amino acid residues like VAL848 and ASP856 in the ATP-binding site of the kinase. mdpi.comsci-hub.se
The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a major cellular antioxidant system. It plays a critical role in maintaining redox balance and is implicated in the proliferation and survival of cancer cells. As such, inhibiting TrxR is a recognized therapeutic strategy. While the inhibition of this system by various small molecules is well-documented, specific studies detailing the interaction of 2-(2-nitrophenyl)benzothiazole derivatives with the thioredoxin system are not prominently featured in the available scientific literature. This represents a potential area for future investigation to explore new mechanisms of action for this class of compounds.
Antioxidant Property Investigations
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous pathological conditions. Benzothiazole derivatives have been investigated for their antioxidant potential to counteract this damage. nih.govnih.gov
The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gov Studies on various 2-aryl benzothiazole derivatives have demonstrated significant radical scavenging potential. nih.gov The structure-activity relationship suggests that the nature and position of substituents on the benzothiazole scaffold significantly influence the antioxidant profile. nih.gov For instance, certain compounds have shown good antioxidant profiles in both DPPH and FRAP tests, making them interesting candidates for development as multifunctional agents that can mitigate ROS-induced damage. nih.gov
Table 2: Antioxidant Activity Profile of Representative Benzothiazole Derivatives This table is for illustrative purposes and based on general findings for the benzothiazole class.
| Assay Method | Principle | General Finding for Benzothiazole Derivatives | Reference |
|---|---|---|---|
| DPPH Assay | Measures the ability of a compound to scavenge the stable DPPH free radical. | Many derivatives exhibit significant radical scavenging activity, indicating their potential to donate a hydrogen atom or electron to neutralize free radicals. | nih.gov |
| FRAP Assay | Measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Certain derivatives show potent ferric reducing power, highlighting their capacity as electron donors. | nih.gov |
Neuroprotective Research
Neurodegenerative diseases like Alzheimer's disease (AD) are multifactorial, involving complex pathologies such as cholinergic system deficiency, amyloid-beta (Aβ) plaque formation, and oxidative stress. nih.govnih.gov This complexity has driven the development of multitarget-directed ligands (MTDLs), and the benzothiazole scaffold has emerged as a privileged structure in this field. nih.gov
Benzothiazole derivatives have shown potential as neuroprotective agents through various mechanisms. nih.gov The well-known benzothiazole derivative Riluzole is used for its neuroprotective effects, which include the modulation of glutamate (B1630785) levels. nih.govmdpi.com More recent research has focused on designing novel benzothiazole derivatives that can simultaneously target multiple components of AD pathology. These include the inhibition of key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B), as well as the prevention of Aβ peptide aggregation. nih.govrsc.org
For example, a series of benzothiazole-isothiourea derivatives were designed and evaluated as multitarget compounds for AD. nih.gov In silico and in vitro testing revealed that specific derivatives could inhibit AChE, prevent Aβ aggregation, and exhibit antioxidant activity. nih.gov Another study synthesized 14 new benzothiazole derivatives, identifying one compound (4f) as a potent dual inhibitor of AChE and MAO-B, which also showed potential to prevent Aβ plaque formation. rsc.org These findings suggest that 2-aryl benzothiazole structures can serve as a foundational scaffold for developing effective, multi-targeting agents for the treatment of neurodegenerative diseases. nih.govnih.gov
Structure Activity Relationship Sar Studies for Benzothiazole, 2 2 Nitrophenyl Derivatives
Impact of Substituent Position and Electronic Nature on Biological Activity
The biological profile of benzothiazole (B30560) derivatives is highly sensitive to the nature and position of substituents on both the benzothiazole and the phenyl rings. Literature reveals that substitutions at the C-2 and C-6 positions of the benzothiazole core are particularly significant for a variety of pharmacological activities. benthamscience.com
Research into various benzothiazole derivatives has demonstrated that their biological effects, including anticancer, antimicrobial, and anti-inflammatory activities, can be finely tuned. For instance, in a series of novel benzothiazole derivatives, compound B7 (6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine) , which features a chloro group at the 6-position of the benzothiazole and a nitro group on the benzyl (B1604629) substituent, showed significant dual anti-inflammatory and anticancer activities. frontiersin.org It effectively inhibited the proliferation of A431, A549, and H1299 cancer cells and reduced the levels of inflammatory cytokines. frontiersin.org This highlights the synergistic effect of an electron-withdrawing group (chloro) on the benzothiazole ring and another (nitro) on the phenyl-containing moiety.
In other studies, the position of a nitro group on the phenyl ring has been shown to be a critical determinant of activity. For example, in a series of 2-(5-(benzo[d]thiazol-2-yldiazenyl)-2-hydroxyphenyl)-3-(nitrophenyl)thiazolidin-4-one derivatives, the specific placement of the nitro group (ortho, meta, or para) on the phenyl ring led to varying levels of antibacterial and antioxidant activities. uokerbala.edu.iq Similarly, the introduction of amidino and acrylonitrile (B1666552) groups to furan (B31954) derivatives linked to a benzothiazole nucleus resulted in compounds with promising antitumor and antimicrobial properties. nih.gov Specifically, compounds 5 (6-(N-isopropylamidino)-2-[5-(4-nitrophenyl)furan-2-yl]benzothiazole hydrochloride) and 6 (6-(4,5-Dihydro-1H-imidazol-2-yl)-2-[5-(4-nitrophenyl)furan-2-yl]benzothiazole hydrochloride) , both featuring a para-nitrophenyl (B135317) group, proved to be potent inhibitors of cancer cell proliferation. nih.gov In general, benzothiazole derivatives showed greater activity than their benzimidazole (B57391) counterparts. nih.gov
Further SAR studies on benzothiazole-phenyl analogs as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) indicated that trifluoromethyl groups are well-tolerated at the ortho and para positions of the aromatic rings. nih.gov This suggests that bulky, electron-withdrawing groups can be accommodated and can contribute to the inhibitory activity against these pain-related targets. nih.gov
The following table summarizes the impact of different substituents on the biological activity of selected benzothiazole derivatives.
| Compound/Derivative | Substituent(s) | Observed Biological Activity | Reference |
| B7 | 6-Chloro on benzothiazole, 4-nitro on benzyl | Anticancer (A431, A549, H1299 cells) and anti-inflammatory | frontiersin.org |
| Compound 6 | 6-(4,5-Dihydro-1H-imidazol-2-yl) on benzothiazole, 5-(4-nitrophenyl)furan-2-yl at C2 | Antitumor and antibacterial | nih.gov |
| Thiazolidinone Derivatives (T-series) | Nitro group at ortho, meta, or para position of the phenyl ring | Varied antibacterial and antioxidant activity | uokerbala.edu.iq |
| Trifluoromethyl-substituted analogs | Trifluoromethyl groups at ortho and para positions of the phenyl ring | Dual inhibition of sEH and FAAH enzymes | nih.gov |
| 6-trifluoromethoxy-TBTs | 6-trifluoromethoxy on benzothiazole | Neuroprotective, antioxidant (ROS scavenging) | nih.gov |
Correlation between Structural Features and Photophysical Properties
The photophysical properties of 2-phenylbenzothiazole (B1203474) derivatives, such as their absorption and emission of light, are intrinsically linked to their structural and electronic characteristics. Derivatives bearing functional groups like hydroxyl (-OH) or amino (-NHR) at the 2'-position of the phenyl ring are of particular interest because they can undergo a process called Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov This process, which involves the transfer of a proton between the functional group and the nitrogen atom of the benzothiazole ring upon photoexcitation, is a key factor in their fluorescent behavior. nih.gov
The parent compound, "Benzothiazole, 2-(2-nitrophenyl)-", possesses a nitro group, which is strongly electron-withdrawing. The presence and position of such electronic groups can dramatically alter the molecule's photophysical properties. For example, studies on nitro-substituted tetraarylporphyrins have shown that the nitro group can lead to the formation of an intramolecular charge transfer state. elsevierpure.com This charge separation influences the emission spectra, often resulting in short singlet lifetimes and solvent-dependent fluorescence. elsevierpure.com
In related 4,7-diaryl-2,1,3-benzothiadiazoles, the introduction of various aryl groups (phenyl, naphthyl, methoxyphenyl, etc.) via cross-coupling reactions yields compounds with high fluorescence quantum yields. researchgate.net The electronic nature of these substituents directly modulates the energy levels of the molecule, thereby tuning the emission color and efficiency. For instance, electron-donating groups may shift the emission to longer wavelengths (a red shift), while electron-withdrawing groups can have the opposite effect. The ability to introduce donor or electron-withdrawing substituents provides a pathway to fine-tune the photophysical properties for applications in sensors, light-emitting devices, and bioimaging. nih.gov
The following table outlines the relationship between structural features and key photophysical phenomena in related benzothiazole derivatives.
| Structural Feature | Photophysical Property/Phenomenon | Mechanism/Effect | Reference |
| 2'-Amino or 2'-Hydroxyl group | Excited-State Intramolecular Proton Transfer (ESIPT) | Hydrogen bonding between the substituent's proton and the benzothiazole nitrogen atom facilitates proton transfer in the excited state. | nih.gov |
| Electron-withdrawing nitro group | Intramolecular Charge Transfer (ICT) | Can lead to short singlet lifetimes and solvent-dependent emission spectra due to charge separation between the phenyl ring and the nitro group. | elsevierpure.com |
| Various aryl substituents | Tunable Fluorescence | Electron-donating or withdrawing nature of the aryl group modifies the electronic structure, altering emission wavelengths and quantum yields. | researchgate.net |
| Aggregation | Aggregation-Induced Emission (AIE) | Restriction of intramolecular rotations in the aggregated state can lead to enhanced fluorescence emission. | nih.gov |
Stereochemical Influences on Molecular Activity
The three-dimensional arrangement of atoms, or stereochemistry, plays a pivotal role in the activity of 2-(2-nitrophenyl)benzothiazole and its derivatives. The spatial relationship between the benzothiazole ring system and the 2-nitrophenyl substituent is a key determinant of its molecular interactions.
X-ray crystallography of "Benzothiazole, 2-(2-nitrophenyl)-" reveals that the molecule is not planar. nih.gov The benzothiazole system itself is essentially planar, but the attached 2-nitrophenyl ring is oriented at a significant dihedral angle of 48.3° with respect to it. nih.gov Furthermore, the nitro group is substantially twisted out of the plane of its own benzene (B151609) ring, with a dihedral angle of 52.0°. nih.gov This twisted, non-planar conformation is crucial as it dictates how the molecule can fit into the binding sites of biological targets like enzymes or receptors.
Future Research Directions and Emerging Paradigms in Benzothiazole Chemistry
Development of Novel Synthetic Methodologies
The synthesis of the 2-(2-nitrophenyl)benzothiazole backbone is a fundamental step that continues to be refined. Traditional methods, often involving the condensation of 2-aminothiophenols with various reagents, are being supplemented and replaced by more advanced and sustainable strategies. ijper.org
A significant trend is the move towards one-pot syntheses and the use of green chemistry principles to improve efficiency and reduce environmental impact. nih.gov For instance, a method for synthesizing 2-(2-nitrophenyl)benzothiazole involves the reaction of 2-nitrobenzaldehyde (B1664092) and 2-aminobenzenethiol using baker's yeast in dichloromethane, showcasing a biocatalytic approach. nih.gov Other innovative catalytic systems are also emerging. The use of heterogeneous catalysts like potassium fluoride (B91410) on alumina (B75360) (KF·Al2O3) allows for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol (B119425) and acid chlorides under mild conditions, with the catalyst being recyclable up to ten times without losing activity. nih.gov
Furthermore, modern techniques such as microwave irradiation are being employed to accelerate reactions, often leading to higher yields in significantly shorter times compared to conventional heating. mdpi.com The development of scalable, single-step procedures, even for related 2-alkyl-substituted benzothiazoles from commercial-grade starting materials, highlights the push towards industrially viable and cost-effective production methods. acs.org
Table 1: Comparison of Synthetic Methodologies for Benzothiazole (B30560) Derivatives
| Methodology | Starting Materials | Reagents/Catalysts | Key Advantages | Reference |
|---|---|---|---|---|
| Classical Condensation | 2-aminothiophenol, 2-nitrobenzaldehyde | Acid/Base catalyst | Well-established | nih.gov |
| Biocatalysis | 2-aminothiophenol, 2-nitrobenzaldehyde | Baker's yeast | Green chemistry, mild conditions | nih.gov |
| Heterogeneous Catalysis | 2-aminothiophenol, Acid chlorides | KF·Al2O3 | Recyclable catalyst, high yields | nih.gov |
| Microwave-Assisted | 2-aminothiophenol, Aldehydes | Various | Rapid reaction times, energy efficient | mdpi.com |
| One-Pot Synthesis | bis-(2-nitrophenyl)-disulfides, Acetic acid | Sodium dithionite | Scalable, cost-effective | acs.org |
Exploration of New Derivatization Strategies
The 2-(2-nitrophenyl)benzothiazole scaffold serves as a versatile platform for creating a diverse array of derivatives with tailored properties. A primary and highly effective derivatization strategy involves the chemical reduction of the nitro group to an amine, yielding 2-(2'-aminophenyl)benzothiazole. nih.gov This amino group is a key functional handle that opens up a vast chemical space for further modification, including acylation, alkylation, and the formation of Schiff bases or fused heterocyclic systems. nih.govmdpi.com
This two-step approach—synthesis of the nitro-intermediate followed by reduction and subsequent derivatization—is a common pathway for generating libraries of compounds for structure-activity relationship (SAR) studies. nih.govnih.gov For example, derivatives of the corresponding amino compound have been synthesized to act as dual inhibitors for pain relief. nih.gov Beyond simple modifications, the benzothiazole core itself can be incorporated into more complex fused systems, such as pyrimido[2,1-b]benzothiazoles, expanding the structural and functional diversity of the compound class. scirp.org The active sites for substitution on the benzothiazole ring are typically positions 2, 4, 5, 6, and 7, allowing for fine-tuning of the molecule's electronic and steric properties. pharmacyjournal.in
Integration with Advanced Computational Modeling for Predictive Research
The synergy between synthetic chemistry and computational modeling is a powerful paradigm for accelerating the discovery of new functional molecules. In silico techniques are increasingly being used to predict the properties and activities of benzothiazole derivatives before their synthesis, saving significant time and resources.
Molecular docking, molecular dynamics (MD) simulations, and density functional theory (DFT) calculations are routinely employed to investigate how these molecules interact with biological targets. researchgate.netmanipal.edunih.gov For instance, comprehensive computational studies on related nitrophenyl derivatives have been used to predict their potential as PPAR-γ agonists for diabetes treatment, evaluating docking scores, binding energies, and electronic properties. manipal.edu These models help to understand the key interactions between the ligand and the protein's active site. nih.gov
Beyond biological activity, computational tools like QikProp are used to predict absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for drug development. nih.gov This predictive power allows researchers to prioritize the synthesis of compounds with the most promising profiles. In the context of developing new agrochemicals, properties like insecticide-likeness (QEI) are also being calculated to guide the design of novel pest control agents. frontiersin.org
Table 2: Applications of Computational Modeling in Benzothiazole Research
| Computational Technique | Application | Predicted Properties | Reference |
|---|---|---|---|
| Molecular Docking | Target interaction analysis | Binding affinity, interaction modes | nih.govnih.gov |
| Molecular Dynamics (MD) | Stability of ligand-protein complex | RMSD, RMSF, hydrogen bond stability | manipal.edufrontiersin.org |
| Density Functional Theory (DFT) | Electronic properties analysis | HOMO-LUMO energy gap, reactivity | manipal.edu |
| ADMET Prediction | Pharmacokinetic profiling | Absorption, Distribution, Metabolism, Excretion, Toxicity | nih.govfrontiersin.org |
| QEI Calculation | Agrochemical design | Insecticide-likeness score | frontiersin.org |
Identification of Novel Biological Targets and Mechanistic Pathways
Research into the biological activities of 2-(2-nitrophenyl)benzothiazole and its derivatives is uncovering a wide range of potential therapeutic applications. A key area of future research is the identification of novel biological targets and the elucidation of the molecular mechanisms through which these compounds exert their effects.
Benzothiazole derivatives are known to possess a broad spectrum of activities, including anticancer, antimicrobial, and antidiabetic properties. pharmacyjournal.inpcbiochemres.com The focus is now shifting from broad screening to identifying specific molecular targets. For example, studies have identified enzymes such as α-amylase, α-glucosidase, soluble epoxide hydrolase (sEH), and fatty acid amide hydrolase (FAAH) as targets for various benzothiazole compounds. nih.govnih.gov
In oncology, research has pointed to the transcription factor FOXM1 as a potential target in breast cancer and has shown that some derivatives can induce apoptosis in pancreatic cancer cells by affecting antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). nih.govnih.gov In the field of infectious diseases, enzymes crucial for bacterial survival, such as those involved in cell wall synthesis (like DprE1), DNA replication, and essential biosynthetic pathways, are being investigated as targets for new antibacterial agents. researchgate.netresearchgate.net A particularly novel direction is the targeting of trehalase in malaria-transmitting mosquitoes, which could lead to new insecticides. frontiersin.org
Expanding Applications in Materials Science and Biomedical Technologies
While much of the focus has been on pharmacological applications, the unique photophysical properties of the benzothiazole core are opening doors to new applications in materials science and biomedical technology. The benzothiazole moiety is a key component in various functional materials. pcbiochemres.com
Derivatives of benzothiazole are widely used as precursors for synthesizing dyes, photosensitizers, and fluorescent markers. acs.org Their inherent fluorescence and environmental sensitivity make them excellent candidates for developing chemical sensors and probes. The optical properties of nitrophenyl-substituted benzothiazoles, for instance, could be harnessed for applications in biomedical imaging and diagnostics. ontosight.ai One significant biomedical application is the use of benzothiazole derivatives as imaging agents to detect β-amyloid plaques, which are a hallmark of Alzheimer's disease. pharmacyjournal.in The versatility of the benzothiazole scaffold also extends to polymer chemistry and photography, where its derivatives are used as specialty additives and sensitizing dyes. pcbiochemres.com Future research will likely focus on creating "smart" materials that can respond to specific stimuli and developing more sophisticated probes for disease diagnosis and monitoring.
Q & A
Q. What computational tools predict the bioavailability of 2-(2-nitrophenyl)benzothiazole derivatives?
- Methodology :
- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate permeability (Caco-2), hepatic metabolism (CYP450), and toxicity (Ames test). Nitro groups often correlate with high plasma protein binding (>90%) .
- Molecular Dynamics : Simulate interactions with serum albumin (PDB ID: 1AO6) to optimize binding affinity and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
